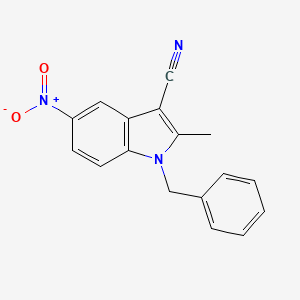![molecular formula C19H22O4 B5104449 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5104449.png)
4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as DMPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzaldehyde derivatives and has been shown to possess various biochemical and physiological effects. In
Applications De Recherche Scientifique
4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been extensively studied for its potential applications in scientific research. One of the primary applications of 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is in the field of neuroscience, where it has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory, and has been implicated in various neurological disorders, including Alzheimer's disease and schizophrenia.
Mécanisme D'action
The mechanism of action of 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde involves its interaction with the α7 nicotinic acetylcholine receptor. 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde binds to the receptor and prevents the binding of acetylcholine, thereby inhibiting its activity. This leads to a reduction in the activity of the receptor, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects. In addition to its role as an α7 nicotinic acetylcholine receptor antagonist, 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has also been shown to modulate the activity of other receptors, including the N-methyl-D-aspartate (NMDA) receptor and the GABA-A receptor. These effects have been shown to have implications for various physiological processes, including learning and memory, pain perception, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has several advantages for use in lab experiments. It is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. Additionally, 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have a high affinity for the receptor, which allows for precise control over its activity.
However, there are also some limitations associated with the use of 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments. One of the primary limitations is its solubility, which can make it difficult to administer in certain experimental settings. Additionally, 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde. One potential direction is the development of more potent and selective antagonists of the α7 nicotinic acetylcholine receptor. This could lead to the development of new therapies for neurological disorders that are associated with dysfunction of this receptor.
Another potential direction is the study of the effects of 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde on other physiological processes, including pain perception and anxiety. This could lead to a better understanding of the mechanisms underlying these processes and the development of new therapies for related disorders.
Conclusion:
In conclusion, 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective antagonism of the α7 nicotinic acetylcholine receptor has made it a useful tool for studying various physiological processes, including learning and memory. Despite some limitations, 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has several advantages for use in lab experiments, and there are several future directions for its study that could lead to the development of new therapies for various neurological and physiological disorders.
Méthodes De Synthèse
4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde can be synthesized through a multi-step process that involves several chemical reactions. One of the most commonly used methods for synthesizing 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is the reaction of 3-methoxybenzaldehyde with 3-(2,3-dimethylphenoxy)propylmagnesium bromide in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain pure 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde.
Propriétés
IUPAC Name |
4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-14-6-4-7-17(15(14)2)22-10-5-11-23-18-9-8-16(13-20)12-19(18)21-3/h4,6-9,12-13H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKNRVUINAIRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5104367.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5104371.png)

![1-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5104390.png)

![3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5104411.png)
![2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B5104420.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B5104432.png)
![6-(6-chloro-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104433.png)
![7-benzoyl-11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5104435.png)
![N-{2-[4-({[2-(2-propylphenoxy)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5104440.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5104455.png)
![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)